![molecular formula C20H16N2O5 B4302043 1-nitro-2-(piperidin-1-ylcarbonyl)anthra-9,10-quinone](/img/structure/B4302043.png)
1-nitro-2-(piperidin-1-ylcarbonyl)anthra-9,10-quinone
Overview
Description
1-nitro-2-(piperidin-1-ylcarbonyl)anthra-9,10-quinone, also known as NPAQ, is a synthetic compound that has gained attention in scientific research due to its potential applications in various fields. NPAQ belongs to the class of quinones, which are organic compounds that are widely used in medicinal chemistry, biochemistry, and materials science.
Mechanism of Action
The mechanism of action of 1-nitro-2-(piperidin-1-ylcarbonyl)anthra-9,10-quinone involves its ability to generate reactive oxygen species (ROS) upon exposure to light or cellular enzymes. ROS are highly reactive molecules that can damage cellular components such as DNA, proteins, and lipids, leading to cell death. 1-nitro-2-(piperidin-1-ylcarbonyl)anthra-9,10-quinone can also induce apoptosis in cancer cells by activating the caspase pathway, which is a series of proteolytic enzymes that promote cell death.
Biochemical and Physiological Effects
1-nitro-2-(piperidin-1-ylcarbonyl)anthra-9,10-quinone has been shown to have both biochemical and physiological effects on cells and tissues. In cancer cells, 1-nitro-2-(piperidin-1-ylcarbonyl)anthra-9,10-quinone induces apoptosis by activating the caspase pathway and inhibiting the expression of anti-apoptotic proteins. In normal cells, 1-nitro-2-(piperidin-1-ylcarbonyl)anthra-9,10-quinone can induce oxidative stress and DNA damage, leading to cell death or senescence. In animal models, 1-nitro-2-(piperidin-1-ylcarbonyl)anthra-9,10-quinone has been shown to have anti-tumor effects and can inhibit tumor growth.
Advantages and Limitations for Lab Experiments
One of the advantages of using 1-nitro-2-(piperidin-1-ylcarbonyl)anthra-9,10-quinone in lab experiments is its high solubility in organic solvents, which makes it easy to prepare solutions for various assays. 1-nitro-2-(piperidin-1-ylcarbonyl)anthra-9,10-quinone is also stable under ambient conditions and can be stored for long periods of time without degradation. However, one of the limitations of using 1-nitro-2-(piperidin-1-ylcarbonyl)anthra-9,10-quinone is its potential toxicity to cells and tissues, which requires careful handling and dosing in experiments.
Future Directions
There are several future directions for research on 1-nitro-2-(piperidin-1-ylcarbonyl)anthra-9,10-quinone, including the development of more efficient synthesis methods, the optimization of its photodynamic therapy applications, and the exploration of its potential as a building block for functional materials. Other areas of research include the investigation of its mechanism of action on a molecular level, the identification of its cellular targets, and the evaluation of its toxicity in vivo. Overall, the potential applications of 1-nitro-2-(piperidin-1-ylcarbonyl)anthra-9,10-quinone in various fields make it an attractive compound for further research.
Scientific Research Applications
1-nitro-2-(piperidin-1-ylcarbonyl)anthra-9,10-quinone has been studied for its potential applications in various fields, including cancer therapy, photodynamic therapy, and materials science. In cancer therapy, 1-nitro-2-(piperidin-1-ylcarbonyl)anthra-9,10-quinone has shown promising results as a cytotoxic agent that induces apoptosis in cancer cells. In photodynamic therapy, 1-nitro-2-(piperidin-1-ylcarbonyl)anthra-9,10-quinone can be used as a photosensitizer that generates reactive oxygen species upon exposure to light, leading to the destruction of cancer cells. In materials science, 1-nitro-2-(piperidin-1-ylcarbonyl)anthra-9,10-quinone has been used as a building block for the synthesis of functional materials such as organic semiconductors and electrochromic devices.
properties
IUPAC Name |
1-nitro-2-(piperidine-1-carbonyl)anthracene-9,10-dione | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O5/c23-18-12-6-2-3-7-13(12)19(24)16-14(18)8-9-15(17(16)22(26)27)20(25)21-10-4-1-5-11-21/h2-3,6-9H,1,4-5,10-11H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOIQVEPLHXRHHF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=C(C3=C(C=C2)C(=O)C4=CC=CC=C4C3=O)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Nitro-2-(piperidin-1-ylcarbonyl)anthracene-9,10-dione |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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